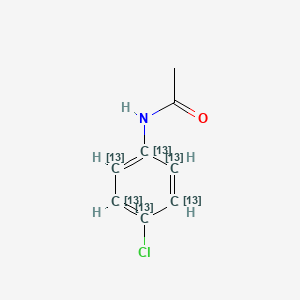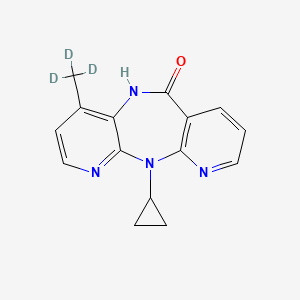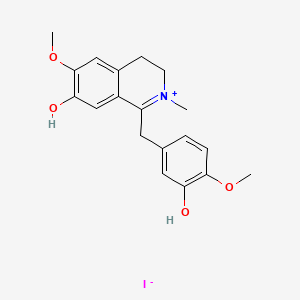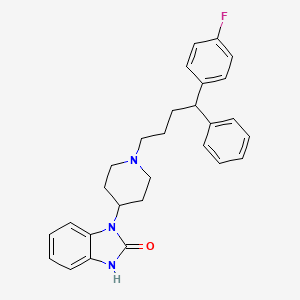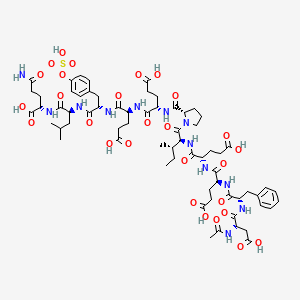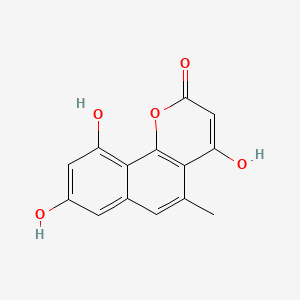
Piperonyl Butoxide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonyl Butoxide-d9, also known as Piperonylbutoxide-(butyl-d9), is an isotope labeled analog of the insecticide synergist piperonyl butoxide . It is a semisynthetic derivative of safrole and is used as a component of pesticide formulations . Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as Carbamates, Pyrethrins, Pyrethroids, and Rotenone .
Synthesis Analysis
The synthesis of Piperonyl Butoxide involves several steps . It starts with the acylation of propionyl chloride, piperidine, and trichloroethane under the action of anhydrous zinc chloride to synthesize piperonyl ethyl ketone. This is followed by a reduction reaction with hydrazine hydrate. The resulting piperonyl n-propane then undergoes an etherification reaction with paraformaldehyde and concentrated hydrochloric acid in cyclohexane .Molecular Structure Analysis
This compound has a molecular formula of C19H21D9O5 and a molecular weight of 347.49 . The structure of this compound is similar to that of Piperonyl Butoxide, with the butoxy protons replaced by deuterium .Chemical Reactions Analysis
This compound is intended for use as an internal standard for the quantification of piperonyl butoxide by GC- or LC-MS . It inhibits cytochrome P450 (CYP) activity in western corn rootworm (D. virgifera) abdominal microsomes in a concentration-dependent manner .Physical and Chemical Properties Analysis
This compound is a pale yellow transparent oily liquid at 20°C with a mildly aromatic odor . Its boiling point is 203°C at 2.78 mbar. The relative density of Piperonyl Butoxide technical material is about 1.058 g/mL at 20°C and its vapor pressure is less than 1.33 x 10-5 Pa at 25°C .Scientific Research Applications
Toxicological Research with Organophosphate Insecticides : Piperonyl butoxide acts as a synthetic inhibitor of cytochrome P450 enzymes, affecting the toxicity of certain organophosphate insecticides in aquatic species like Ceriodaphnia dubia, Daphnia magna, and Daphnia pulex. It reduces the acute toxicity of metabolically activated organophosphates, highlighting its utility in identifying specific compounds responsible for toxicity in complex aqueous mixtures (Ankley et al., 1991).
Herbicide Synergist in Agriculture : Piperonyl butoxide enhances the herbicidal activity of atrazine and terbutryn in maize seedlings by increasing foliar uptake of these herbicides and affecting membrane integrity. This indicates its role in agricultural research, particularly in understanding herbicide synergism and membrane interactions (Varsano et al., 1992).
Efficacy in Organic Production : The research suggests substituting piperonyl butoxide in organic farming with biorational and sustainable solutions like vegetable oils, which exhibit similar potency and synergistic effects. This is significant for research in sustainable agriculture and organic farming practices (Marchand et al., 2018).
Gene Expression Studies in Insects : Piperonyl butoxide induces the expression of certain genes like cytochrome P450 and glutathione S-transferase in Drosophila melanogaster. This finding is crucial for understanding the genetic response of insects to chemical exposure and has implications for pest management programs (Willoughby et al., 2007).
Role in Enhancing Efficacy of Pyrethroids : Piperonyl butoxide is used to increase the efficacy of pyrethroids against resistant mosquito species like Aedes aegypti. It inhibits major metabolic enzyme systems and enhances insecticide penetration, which is pivotal in vector control research (Bingham et al., 2011).
Mechanism of Action
Piperonyl Butoxide-d9 acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone . It inhibits the mixed-function oxidase (MFO) system of an insect, which is the insect’s natural defense system causing the oxidative breakdown of insecticides .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Piperonyl Butoxide-d9 can be achieved by the deuteration of Piperonyl Butoxide. The deuteration can be carried out by using deuterium oxide as a deuterium source in the presence of a catalyst.", "Starting Materials": [ "Piperonyl Butoxide", "Deuterium oxide", "Catalyst" ], "Reaction": [ "Piperonyl Butoxide is mixed with deuterium oxide and a catalyst.", "The mixture is heated and stirred for a specific time period.", "The reaction mixture is then allowed to cool down and the product is extracted using a suitable solvent.", "The extracted product is purified by using column chromatography or recrystallization techniques." ] } | |
CAS No. |
1329834-53-8 |
Molecular Formula |
C19H30O5 |
Molecular Weight |
347.499 |
IUPAC Name |
5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |
InChI Key |
FIPWRIJSWJWJAI-NPNXCVMYSA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
Synonyms |
5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)


